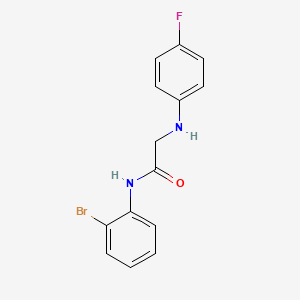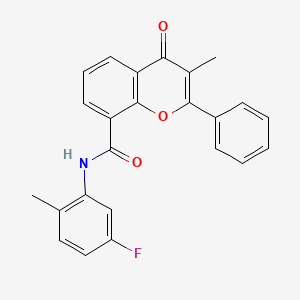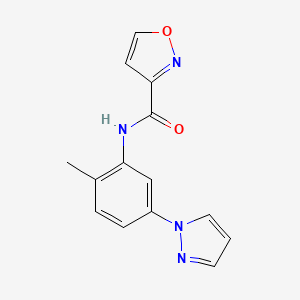
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a fluoroanilino group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromoaniline and 4-fluoroaniline as the primary starting materials.
Acylation Reaction: The 2-bromoaniline undergoes an acylation reaction with acetic anhydride to form N-(2-bromophenyl)acetamide.
Coupling Reaction: The N-(2-bromophenyl)acetamide is then coupled with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
化学反応の分析
Types of Reactions: N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: Oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.
科学的研究の応用
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Pathways Involved: The specific pathways affected depend on the biological context and the target molecules.
類似化合物との比較
N-(2-chlorophenyl)-2-(4-fluoroanilino)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(2-bromophenyl)-2-(4-chloroanilino)acetamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide is unique due to the combination of bromine and fluorine atoms in its structure, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c15-12-3-1-2-4-13(12)18-14(19)9-17-11-7-5-10(16)6-8-11/h1-8,17H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSULGBPZMBBPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-methylpyrazol-3-yl)ethyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7672745.png)
![2-[1-(2,2-Dimethoxyethyl)piperidin-4-yl]-7-methyl-1,3-benzoxazole](/img/structure/B7672746.png)
![5-Fluoro-1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyridin-2-one](/img/structure/B7672749.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-3-ylmethyl)amino]acetamide](/img/structure/B7672755.png)
![[2-Oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl] 2-methylquinoline-4-carboxylate](/img/structure/B7672762.png)
![1-(2,4-Dihydroxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B7672771.png)
![2-[[4-(2-Bromophenyl)piperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7672774.png)
![6-[4-(2-Methylphenoxy)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine](/img/structure/B7672786.png)

![N,5-dimethyl-N-prop-2-ynyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7672799.png)
![1-[1-(2-cyanoethyl)pyrazol-3-yl]-3-(5-propan-2-yl-1H-pyrazol-3-yl)urea](/img/structure/B7672811.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfonyl]butanenitrile](/img/structure/B7672825.png)
![4-[[1-(4-Chlorophenyl)pyrazol-3-yl]methylsulfonyl]butanenitrile](/img/structure/B7672838.png)
